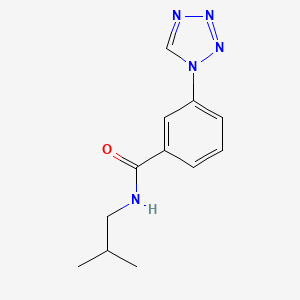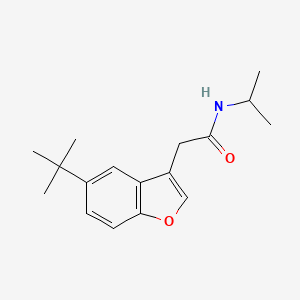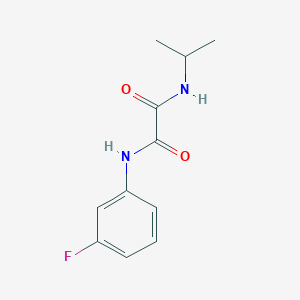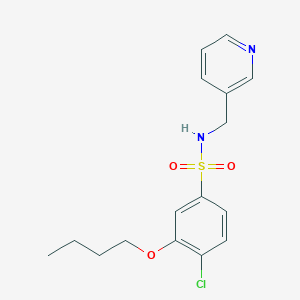
N-isobutyl-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-3-(1H-tetrazol-1-yl)benzamide, also known as SAB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. SAB is a tetrazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-isobutyl-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it has been suggested that this compound may act as a modulator of ion channels, including voltage-gated calcium channels and potassium channels. This compound has also been found to have antioxidant properties and can reduce oxidative stress-induced cell damage.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of oxidative stress-induced cell damage, and the modulation of ion channels. This compound has also been found to have vasodilatory effects and can reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-isobutyl-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its potential therapeutic applications in various fields of research. This compound is also relatively easy to synthesize using various methods. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-isobutyl-3-(1H-tetrazol-1-yl)benzamide, including the investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various fields of research. Additionally, further research is needed to determine the safety and efficacy of this compound in human trials.
Conclusion
In conclusion, this compound, or this compound, is a compound that has potential applications in various fields of research. This compound can be synthesized using various methods, and its mechanism of action is not fully understood. This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and the modulation of ion channels. While there are advantages to using this compound in lab experiments, further research is needed to determine its safety and efficacy in human trials.
Métodos De Síntesis
N-isobutyl-3-(1H-tetrazol-1-yl)benzamide can be synthesized using various methods, including the reaction of 3-aminobenzamide with sodium azide and isobutyl bromide, followed by reduction with sodium dithionite. Another method involves the reaction of 3-(1H-tetrazol-1-yl)benzoic acid with isobutylamine and thionyl chloride. This compound can also be synthesized using other methods, including the reaction of 3-(1H-tetrazol-1-yl)benzoic acid with isobutylamine and phosphorus oxychloride.
Aplicaciones Científicas De Investigación
N-isobutyl-3-(1H-tetrazol-1-yl)benzamide has been found to have potential applications in various fields of research, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to have neuroprotective effects and can be used as a potential treatment for neurodegenerative diseases. In cancer research, this compound has been found to have anti-cancer properties and can be used as a potential therapeutic agent. In cardiovascular research, this compound has been found to have vasodilatory effects and can be used as a potential treatment for hypertension.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9(2)7-13-12(18)10-4-3-5-11(6-10)17-8-14-15-16-17/h3-6,8-9H,7H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLQVEYRQXQFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-4-methoxybenzamide](/img/structure/B5127833.png)


![1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5127859.png)
![N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B5127863.png)

![methyl 5-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-5-oxopentanoate](/img/structure/B5127870.png)
![N-[3-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5127884.png)

![8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5127897.png)
![1-(2-chlorobenzyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127900.png)

![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5127920.png)